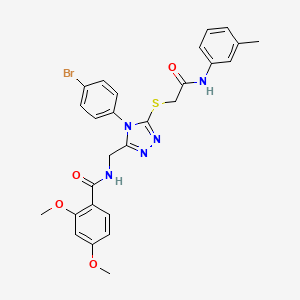

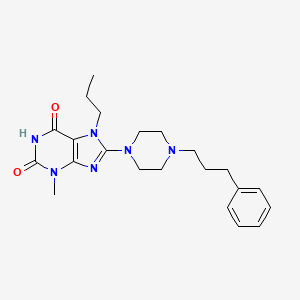

![molecular formula C21H19N5O3S B2459352 6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-14-1](/img/structure/B2459352.png)

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione” is a triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Chemical Reactions Analysis

The synthesis of similar compounds involved the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate (S5), is a pale yellow solid with a melting point of 110–112°C .Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research on heterocyclic compounds, including pyrimidine derivatives, has shown significant interest due to their diverse biological activities. For example, studies have synthesized novel compounds for their potential anti-inflammatory and analgesic properties, highlighting the importance of structural modifications in enhancing biological activity. Such research underscores the potential of pyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral and Anti-HIV Activities

Pyrimidine derivatives have been evaluated for their antiviral activities, including against HIV. The synthesis of compounds with specific substitutions has led to the discovery of molecules with significant inhibitory effects on virus replication, demonstrating the potential of pyrimidine-based structures in antiviral drug development (Hocková et al., 2003).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized to create novel supramolecular assemblies. These structures exhibit unique properties based on hydrogen bonding and molecular recognition, highlighting the versatility of pyrimidine-based compounds in designing new materials with potential applications in nanotechnology and molecular electronics (Fonari et al., 2004).

Synthesis of Fluorescent Compounds

Research into fluorescent compounds has led to the synthesis of pyrimidine derivatives with strong solid-state fluorescence. These findings open avenues for the use of such compounds in the development of fluorescent markers and probes for biological imaging and diagnostic purposes (Yokota et al., 2012).

Herbicidal Activity

The synthesis of pyrimidine derivatives has also explored their application as herbicides. The introduction of specific substituents on the pyrimidine ring has resulted in compounds with high herbicidal activity, suggesting the role of these compounds in agricultural chemistry (Nezu et al., 1996).

properties

IUPAC Name |

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-29-17-9-7-16(8-10-17)26-18(11-15-12-19(27)23-20(28)22-15)24-25-21(26)30-13-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEDBOMDKHNICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)

![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)

![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)

![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)